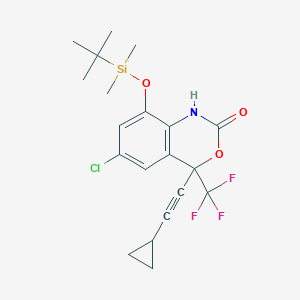

8-(tert-Butyldiméthylsilyloxy) 8-Hydroxy Efavirenz, Grade Technique

Vue d'ensemble

Description

GW 6471: est un antagoniste puissant du récepteur activé par les proliférateurs de peroxysomes alpha (PPARα). Ce composé a une formule moléculaire de C35H36F3N3O4 et un poids moléculaire de 619,67 g/mol . Il est principalement utilisé dans la recherche scientifique pour étudier le rôle du PPARα dans divers processus biologiques.

Applications De Recherche Scientifique

GW 6471 has a wide range of scientific research applications, including:

Chemistry: Used to study the chemical properties and reactivity of PPARα antagonists.

Biology: Employed in research on cellular processes regulated by PPARα, such as lipid metabolism and inflammation.

Medicine: Investigated for its potential therapeutic effects in conditions like metabolic disorders and cardiovascular diseases.

Industry: Utilized in the development of new drugs targeting PPARα

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du GW 6471 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures. La voie de synthèse détaillée est propriétaire et n'est pas divulguée publiquement.

Méthodes de production industrielle: Les méthodes de production industrielle du GW 6471 ne sont pas largement documentées, car le composé est principalement utilisé à des fins de recherche. La synthèse implique généralement des techniques de chimie organique standard, y compris des étapes de purification telles que la recristallisation et la chromatographie pour atteindre des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions: Le GW 6471 subit diverses réactions chimiques, notamment :

Oxydation: Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le GW 6471.

Substitution: Le composé peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d'autres.

Réactifs et conditions courantes :

Oxydation: Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution: Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

Le GW 6471 a une large gamme d'applications de recherche scientifique, notamment :

Chimie: Utilisé pour étudier les propriétés chimiques et la réactivité des antagonistes du PPARα.

Biologie: Employé dans la recherche sur les processus cellulaires régulés par le PPARα, tels que le métabolisme des lipides et l'inflammation.

Médecine: Investigué pour ses effets thérapeutiques potentiels dans des conditions telles que les troubles métaboliques et les maladies cardiovasculaires.

Industrie: Utilisé dans le développement de nouveaux médicaments ciblant le PPARα

Mécanisme d'action

Le GW 6471 exerce ses effets en se liant au domaine de liaison au ligand du PPARα, empêchant ainsi l'activation de ce récepteur. Cette liaison favorise le recrutement de protéines co-répressives telles que SMRT et NCoR, qui inhibent l'activité transcriptionnelle du PPARα. Par conséquent, l'expression des gènes régulés par le PPARα est réduite .

Mécanisme D'action

GW 6471 exerts its effects by binding to the ligand-binding domain of PPARα, thereby preventing the activation of this receptor. This binding promotes the recruitment of co-repressor proteins such as SMRT and NCoR, which inhibit the transcriptional activity of PPARα. As a result, the expression of genes regulated by PPARα is reduced .

Comparaison Avec Des Composés Similaires

Composés similaires :

GW 9662: Un autre antagoniste du PPARα avec une structure chimique différente.

MK-886: Un antagoniste du PPARα qui inhibe également la biosynthèse des leucotriènes.

T0070907: Un antagoniste sélectif du PPARγ avec des effets qui se chevauchent sur le PPARα

Unicité du GW 6471: Le GW 6471 est unique en raison de sa forte puissance et de sa spécificité pour le PPARα. Il a une valeur IC50 de 0,24 μM, ce qui en fait l'un des antagonistes du PPARα les plus puissants disponibles. De plus, sa capacité à promouvoir le recrutement de protéines co-répressives le distingue d'autres composés similaires .

Activité Biologique

8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz (8-OH-EFV) is a derivative of Efavirenz, a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV. This compound has garnered attention due to its biological activity, particularly its neurotoxic effects and implications for HIV therapy. This article explores the biological activity of 8-OH-EFV, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

8-OH-EFV is primarily formed through the metabolism of Efavirenz by cytochrome P450 enzymes, particularly CYP2B6. This metabolite exhibits significant biological activity, including:

- Neurotoxicity : Studies have demonstrated that 8-OH-EFV induces neuronal damage in a dose-dependent manner. At concentrations as low as 10 nM, it causes considerable damage to dendritic spines in primary neuronal cultures, making it at least an order of magnitude more toxic than its parent compound Efavirenz .

- Calcium Dysregulation : The compound stimulates calcium flux in neurons via L-type voltage-operated calcium channels (VOCCs). This dysregulation leads to increased intracellular calcium levels, which is associated with neuronal apoptosis and damage .

Toxicological Profile

The toxicological profile of 8-OH-EFV has been characterized in several studies:

- Dose-Response Relationships : In vitro studies show that 8-OH-EFV significantly increases apoptotic nuclei at concentrations as low as 0.01 μM, contrasting with higher minimal toxic doses for Efavirenz and its other metabolites .

- Cerebrospinal Fluid Concentrations : Clinical studies indicate that the concentrations of 8-OH-EFV in cerebrospinal fluid (CSF) can exceed toxicity thresholds in HIV-infected individuals receiving standard doses of Efavirenz. For instance, CSF concentrations were found to be greater than 3.3 ng/mL in a significant number of subjects, raising concerns about potential neurotoxic effects .

Comparative Efficacy

A comparative analysis of various derivatives and their biological activities reveals that:

| Compound | IC50 (μM) | Neurotoxicity Level | Notes |

|---|---|---|---|

| Efavirenz | 0.8 - 1.9 | Low | Standard NNRTI for HIV treatment |

| 7-Hydroxy-Efavirenz | Similar | Moderate | Less toxic than 8-OH-EFV |

| 8-Hydroxy-Efavirenz | <0.01 | High | Potent neurotoxin; significant apoptotic effect |

This table highlights the increased potency and toxicity associated with 8-OH-EFV compared to other compounds.

Neurotoxicity in HIV Patients

A study published in Neurochemical Research assessed the effects of Efavirenz and its metabolites on neuronal health. It was found that patients receiving Efavirenz exhibited higher levels of 8-OH-EFV, correlating with reports of neuropsychiatric symptoms such as vivid dreams and cognitive disturbances . The findings suggest a direct link between elevated levels of this metabolite and adverse neurological outcomes.

Pharmacokinetics and Clinical Implications

Research examining the pharmacokinetics of Efavirenz and its metabolites revealed that while therapeutic levels are achieved for viral suppression, the concurrent presence of neurotoxic metabolites like 8-OH-EFV poses risks for long-term neurological health . This highlights the need for careful monitoring and potential adjustment of treatment regimens based on individual metabolite profiles.

Propriétés

IUPAC Name |

8-[tert-butyl(dimethyl)silyl]oxy-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClF3NO3Si/c1-18(2,3)29(4,5)28-15-11-13(21)10-14-16(15)25-17(26)27-19(14,20(22,23)24)9-8-12-6-7-12/h10-12H,6-7H2,1-5H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKCIHFYAYBXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClF3NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449887 | |

| Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027042-31-4 | |

| Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.